(2-Methyl-4-(pyrrolidin-1-yl)phenyl)boronic acid
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Overview
Description
(2-Methyl-4-(pyrrolidin-1-yl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a pyrrolidinyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-(pyrrolidin-1-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of various boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4-(pyrrolidin-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups, such as halogens or nitro groups.
Scientific Research Applications
(2-Methyl-4-(pyrrolidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methyl-4-(pyrrolidin-1-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in the design of sensors and inhibitors that target specific biomolecules. Additionally, the phenyl ring and pyrrolidinyl group contribute to the compound’s overall stability and reactivity, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid: This compound has a similar structure but with a sulfonyl group instead of a boronic acid group.
(4-(pyrrolidin-1-yl-d8)phenyl)boronic acid: This compound is a deuterated analog, which can be used in isotopic labeling studies.
2-(Pyrrolidino)phenylboronic acid: This compound lacks the methyl group on the phenyl ring, making it slightly less sterically hindered.
Uniqueness
(2-Methyl-4-(pyrrolidin-1-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a pyrrolidinyl group on the phenyl ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile reagent in various chemical reactions. Additionally, the methyl group on the phenyl ring adds steric bulk, which can influence the compound’s reactivity and selectivity in certain reactions.
Properties
Molecular Formula |
C11H16BNO2 |
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Molecular Weight |
205.06 g/mol |
IUPAC Name |
(2-methyl-4-pyrrolidin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H16BNO2/c1-9-8-10(13-6-2-3-7-13)4-5-11(9)12(14)15/h4-5,8,14-15H,2-3,6-7H2,1H3 |
InChI Key |
KULACZXCALRKJX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCCC2)C)(O)O |
Origin of Product |
United States |
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